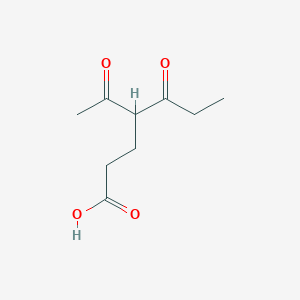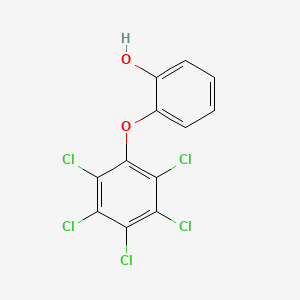
2-(Pentachlorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentachlorophenoxy)phenol is a synthetic organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of a phenol group substituted with a pentachlorophenoxy group. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentachlorophenoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pentachlorophenol with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under elevated temperatures and results in the formation of this compound through the displacement of a chlorine atom by the phenoxide ion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pentachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
2-(Pentachlorophenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pentachlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound’s antimicrobial properties are attributed to its ability to denature proteins and interfere with cellular processes . Molecular targets include enzymes and structural proteins within microbial cells .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A closely related compound with similar antimicrobial properties.
2,4-Dichlorophenoxyacetic acid: An herbicide with structural similarities.
Hexachlorophene: An antiseptic with similar chemical structure and uses.
Uniqueness
2-(Pentachlorophenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol and pentachlorophenoxy groups enhances its antimicrobial efficacy compared to other chlorinated phenols .
Properties
CAS No. |
78576-68-8 |
|---|---|
Molecular Formula |
C12H5Cl5O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
InChI Key |
QMVZPHXBSXJWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
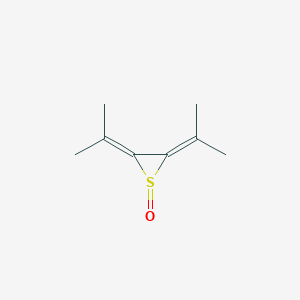
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
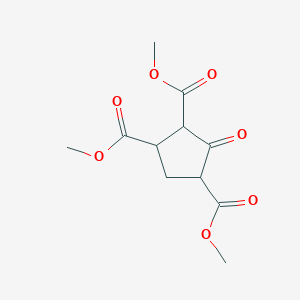
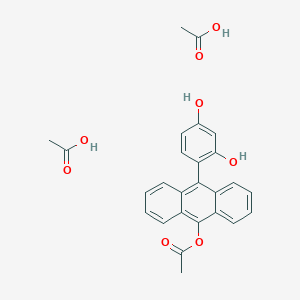

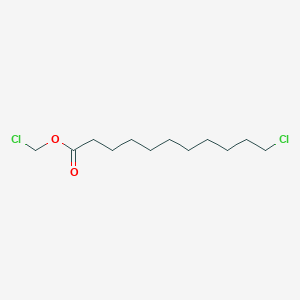
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)
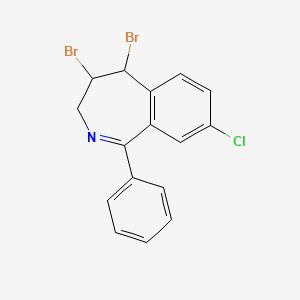
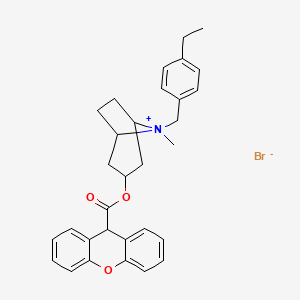
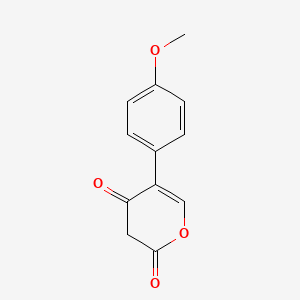
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
